molecular formula C17H23N5O3 B2617496 1-(2-Methoxyethyl)-3-(1-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea CAS No. 1396809-27-0

1-(2-Methoxyethyl)-3-(1-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea

Cat. No. B2617496
CAS RN: 1396809-27-0
M. Wt: 345.403
InChI Key: JUKOSHWBRGRDJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Methoxyethyl)-3-(1-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as "compound X" and has been studied extensively for its synthesis method, mechanism of action, biochemical and physiological effects, and future directions for research.

Mechanism of Action

The mechanism of action of compound X involves its binding to specific targets, such as enzymes or receptors, and inhibiting their activity. This inhibition can result in various biochemical and physiological effects, depending on the specific target and the context in which it is used.
Biochemical and Physiological Effects:
Compound X has been shown to exhibit various biochemical and physiological effects, including inhibition of specific enzymes and receptors, modulation of neurotransmitter release, and regulation of ion channels. These effects can have significant implications for the treatment of various diseases, such as cancer, Alzheimer's disease, and epilepsy.

Advantages and Limitations for Lab Experiments

Compound X has several advantages for use in lab experiments, including its potency and selectivity, ease of synthesis, and availability of various analytical methods for its characterization. However, there are also limitations to its use, such as its potential toxicity and the need for specific reagents and conditions for its synthesis and purification.

Future Directions

There are several future directions for research on compound X, including its further characterization and optimization for specific targets, its application in drug discovery and development, and its potential use in combination therapies. Additionally, there is a need for further studies on its safety and toxicity, as well as its potential applications in other fields such as materials science and catalysis.
Conclusion:
In conclusion, compound X is a promising chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have all been extensively studied and characterized. Further research on this compound is necessary to fully understand its potential applications and implications for various fields.

Synthesis Methods

The synthesis of compound X involves a series of chemical reactions that require specific reagents and conditions. The most commonly used method for synthesizing compound X involves the reaction of 1-(2-methoxyethyl)-3-cyclohexylurea with 3-(pyridin-4-yl)-1,2,4-oxadiazole-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). This reaction results in the formation of compound X, which can be purified using various methods such as column chromatography or recrystallization.

Scientific Research Applications

Compound X has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. It has been shown to exhibit potent and selective inhibition of certain enzymes and receptors, making it a promising candidate for the development of new drugs and therapies for various diseases.

properties

IUPAC Name

1-(2-methoxyethyl)-3-[1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O3/c1-24-12-11-19-16(23)21-17(7-3-2-4-8-17)15-20-14(22-25-15)13-5-9-18-10-6-13/h5-6,9-10H,2-4,7-8,11-12H2,1H3,(H2,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUKOSHWBRGRDJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)NC1(CCCCC1)C2=NC(=NO2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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